molecular formula C12H10N4 B1386457 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine CAS No. 1082192-60-6

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine

Cat. No.: B1386457
CAS No.: 1082192-60-6
M. Wt: 210.23 g/mol
InChI Key: LMMVVCLDIDIEHL-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine is a heterocyclic compound that features both a benzimidazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzimidazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation , which can lead to antitumor activity.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it is likely that this compound could affect multiple pathways.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Some imidazole derivatives have been found to show considerable cytotoxicity , suggesting that this compound could potentially have similar effects.

Action Environment

It is known that the presence or absence of certain substances can influence the synthesis of imidazole derivatives . For instance, in the presence of N,N-dimethylformamide/sulfur, a certain imidazole derivative was obtained, while in the absence of sulfur, a different compound was obtained .

Biochemical Analysis

Biochemical Properties

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity. The compound’s interaction with these enzymes can modulate phosphorylation states of various proteins, thereby affecting signal transduction pathways. Additionally, this compound has shown binding affinity to certain receptors, which can alter receptor-mediated cellular responses .

Cellular Effects

The effects of this compound on cells are diverse and profound. It has been found to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. For instance, the compound can modulate the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. For example, its binding to kinase enzymes can prevent the phosphorylation of downstream targets, thereby inhibiting signal transduction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in cell cultures has revealed sustained effects on cell signaling and metabolism, although the magnitude of these effects may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness. For instance, its accumulation in tumor tissues can enhance its anticancer effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for example, can enable it to interact with DNA and transcription factors, thereby influencing gene expression . Similarly, its localization in the mitochondria can affect cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with pyridine-4-carboxaldehyde under acidic conditions to form the benzimidazole ring, followed by further functionalization to introduce the pyridine moiety . Another approach involves the use of polyphosphoric acid as a cyclodehydrating agent to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine can be compared with other similar compounds, such as:

The unique combination of benzimidazole and pyridine rings in this compound imparts distinct properties that make it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-5-6-14-11(7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMVVCLDIDIEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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